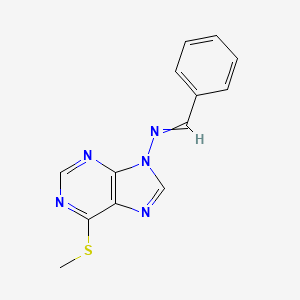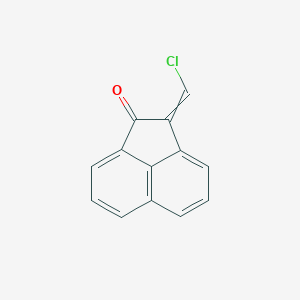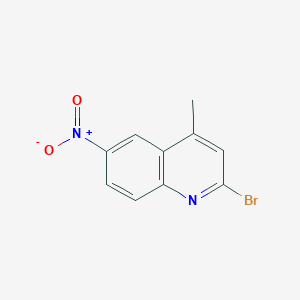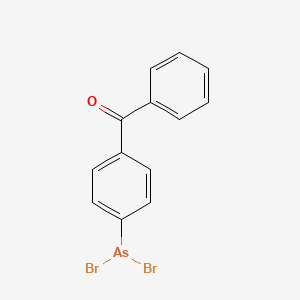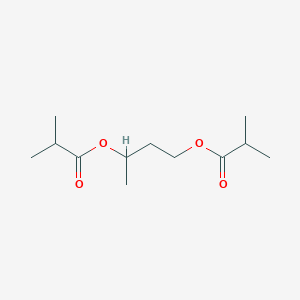
propan-2-yl N-(2-methoxy-5-nitrophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl N-(2-methoxy-5-nitrophenyl)carbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of a carbamate group attached to a methoxy-nitrophenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl N-(2-methoxy-5-nitrophenyl)carbamate typically involves the reaction of isopropyl chloroformate with 2-methoxy-5-nitroaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the rate of reaction and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl N-(2-methoxy-5-nitrophenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbamate group can be hydrolyzed to yield the corresponding amine and alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent are commonly employed.
Major Products Formed
Oxidation: 2-amino-5-methoxyphenyl carbamate.
Reduction: Isopropyl alcohol and 2-methoxy-5-nitroaniline.
Substitution: Various substituted phenyl carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Propan-2-yl N-(2-methoxy-5-nitrophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of propan-2-yl N-(2-methoxy-5-nitrophenyl)carbamate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The pathways involved can include the inhibition of metabolic processes or the modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propan-2-yl N-(4-methoxy-2-nitrophenyl)carbamate
- 2-isopropyl-5-methylphenyl N-(2-methoxy-4-nitrophenyl)carbamate
- 4-methoxyphenyl N-(2-methoxy-5-nitrophenyl)carbamate
Uniqueness
Propan-2-yl N-(2-methoxy-5-nitrophenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
6328-96-7 |
|---|---|
Formule moléculaire |
C11H14N2O5 |
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
propan-2-yl N-(2-methoxy-5-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H14N2O5/c1-7(2)18-11(14)12-9-6-8(13(15)16)4-5-10(9)17-3/h4-7H,1-3H3,(H,12,14) |
Clé InChI |
KUDVVCYZBYADNX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


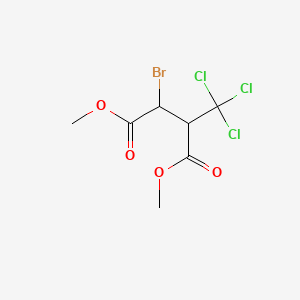
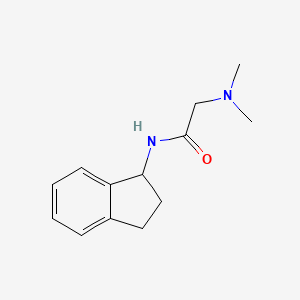
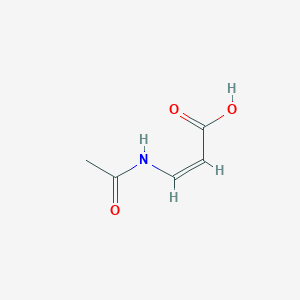
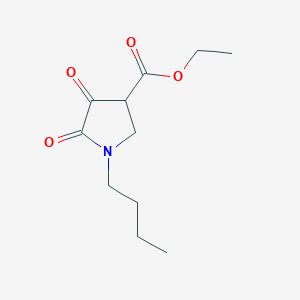
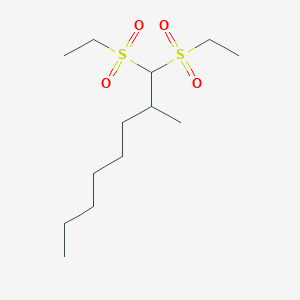
![S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate](/img/structure/B14725523.png)
